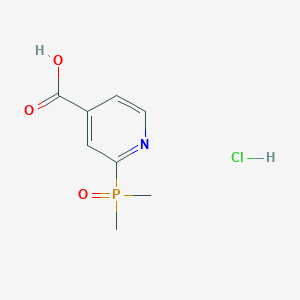

2-Dimethylphosphorylpyridine-4-carboxylic acid;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a derivative of pyridine, which is a basic heterocyclic organic compound . The presence of the carboxylic acid group (COOH) suggests that it may have properties similar to carboxylic acids .

Synthesis Analysis

While specific synthesis methods for this compound were not found, pyridine derivatives can be synthesized through various methods . For example, the Michael reaction is a powerful means to accomplish the formation of new C–C bonds .Chemical Reactions Analysis

Carboxylic acids generally undergo a nucleophilic substitution reaction where the nucleophile (-OH) is substituted by another nucleophile . Pyridine derivatives can participate in various chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its pyridine and carboxylic acid components .Wissenschaftliche Forschungsanwendungen

Biocatalyst Inhibition and Microbial Tolerance Enhancement

Carboxylic acids, including 2-Dimethylphosphorylpyridine-4-carboxylic acid hydrochloride, have been investigated for their effects on engineered microbes such as Escherichia coli and Saccharomyces cerevisiae, particularly in the context of biorenewable chemical production. These compounds can inhibit microbial growth at concentrations lower than desired yields, highlighting the need for metabolic engineering strategies to increase microbial robustness against such inhibitors. Key effects of carboxylic acids on microbes include damage to the cell membrane and a decrease in internal pH, suggesting strategies for increasing tolerance may involve alterations in cell membrane properties and the availability of appropriate exporters (Jarboe, Royce, & Liu, 2013).

Development of Psychotropic Drugs

Phosphorylated carboxylic acids, a class to which 2-Dimethylphosphorylpyridine-4-carboxylic acid hydrochloride belongs, have been explored for their potential in developing new psychotropic drugs. Research highlights the tranquilizing, anti-alcohol, antidepressant, and antiepileptic properties of difenilphosphorylacetic acid hydrazide, a compound in this class, suggesting a pathway for future development of drugs with neuroprotective, antidepressant, and memory-improving properties. This work underlines the unique action mechanisms of these compounds, such as enhancing glutamatergic transmission and having a membranolipotropic effect, which could positively affect receptor functions (Semina et al., 2016).

Environmental and Health Impacts

A substantial body of research focuses on the environmental fate and impacts of closely related compounds like 2,4-Dichlorophenoxyacetic acid (2,4-D), shedding light on potential concerns regarding 2-Dimethylphosphorylpyridine-4-carboxylic acid hydrochloride. Studies reveal the widespread presence of 2,4-D in environments close to agricultural activities, with significant detections in soil, air, and surface water. These findings point to the necessity of local mitigation strategies to prevent environmental entry and exposure to such compounds. The research emphasizes the lethal effects on non-target organisms and varying sensitivity across species, underlying the importance of understanding the ecological and health implications of exposure (Islam et al., 2017).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-dimethylphosphorylpyridine-4-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10NO3P.ClH/c1-13(2,12)7-5-6(8(10)11)3-4-9-7;/h3-5H,1-2H3,(H,10,11);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGFNMOWXNXYQGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CP(=O)(C)C1=NC=CC(=C1)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClNO3P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(E)-2-(3,5-dimethylanilino)ethenyl]-4-(2-fluorophenyl)-5-oxoindeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B2655263.png)

![N-(2,3-dimethylphenyl)-2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2655264.png)

![2-(2,5-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2655270.png)

![N-(2-fluorophenyl)-2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2655272.png)

![4-bromo-N-[4-(4-pentylcyclohexyl)phenyl]benzenesulfonamide](/img/structure/B2655283.png)

![1-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)-1h-pyrazol-4-amine hydrochloride](/img/structure/B2655284.png)